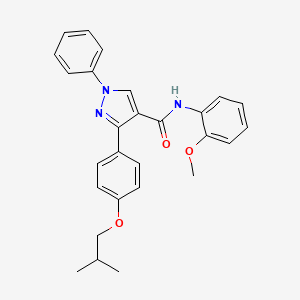
N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as Silexan, is a natural compound derived from the essential oil of Lavandula angustifolia (lavender). It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter system in the brain. It is thought to enhance GABAergic neurotransmission by binding to the GABA-A receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in its inhibitory effect.
Biochemical and Physiological Effects:
N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce cortisol levels, a hormone associated with stress, and increase parasympathetic activity, which is responsible for the body's relaxation response. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic properties in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. It also has a relatively low toxicity profile, which makes it suitable for long-term use in animal studies. However, one of the limitations of using N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, which are characterized by the loss of GABAergic neurons. Another direction is to explore its potential use in the treatment of cancer, as it has been found to have anti-tumor properties. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic, sedative, and anticonvulsant effects, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. In psychiatry, it has been found to have antidepressant and mood-stabilizing properties, suggesting its potential use in the treatment of mood disorders such as depression and bipolar disorder. In pharmacology, it has been shown to have anti-inflammatory and antioxidant effects, indicating its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-(4-ethylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-11-5-7-12(8-6-11)15-14(17)13-9(2)16-18-10(13)3/h11-12H,4-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQRNKUFWKJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-{[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4756682.png)
![1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B4756685.png)
![methyl 3-(2-ethoxy-2-oxoethyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4756691.png)
![dimethyl 5-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4756698.png)
![ethyl 4-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4756713.png)
![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4756724.png)
![2-methyl-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4756726.png)
![{3-amino-6-[chloro(difluoro)methyl]-4-methylthieno[2,3-b]pyridin-2-yl}(2,4-difluorophenyl)methanone](/img/structure/B4756730.png)

![2-{3-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756739.png)
![1'-methyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4756741.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4756745.png)

